Methyl 2-[(2,2-difluoroethyl)amino]acetate hydrochloride
Description
Chemical Identity and Nomenclature
This compound possesses a well-defined molecular structure characterized by specific physicochemical parameters that distinguish it within the broader family of fluorinated amino acid derivatives. The compound exhibits a molecular formula of C₅H₁₀ClF₂NO₂, corresponding to a molecular weight of 189.59 grams per mole. The International Union of Pure and Applied Chemistry systematic name for this compound is methyl 2-(2,2-difluoroethylamino)acetate hydrochloride, which accurately reflects its structural composition.
The structural representation through the Simplified Molecular Input Line Entry System notation provides additional insight into the compound's connectivity: COC(=O)CNCC(F)F.Cl. This notation reveals the presence of a methyl ester group connected to an acetate moiety, which is further substituted with a 2,2-difluoroethylamino group, with the entire structure existing as a hydrochloride salt. The International Chemical Identifier string for the compound is InChI=1S/C5H9F2NO2.ClH/c1-10-5(9)3-8-2-4(6)7;/h4,8H,2-3H2,1H3;1H, providing a standardized method for chemical database searches and computational analysis.
The compound's classification within chemical databases includes assignment of the MDL number MFCD28125101 and PubChem CID 91647529, facilitating cross-referencing across multiple chemical information systems. These identifiers collectively establish the compound's unique position within the broader landscape of organofluorine chemistry and enable systematic comparison with structurally related molecules.
Table 1: Fundamental Chemical Properties of this compound
Historical Context in Fluorinated Compound Research
The development of this compound must be understood within the broader historical trajectory of organofluorine chemistry, which has undergone remarkable evolution since its inception in the early nineteenth century. The field of organofluorine chemistry originated before elemental fluorine itself was successfully isolated, with the first organofluorine compound being synthesized by Dumas and colleagues in 1835 through the reaction of dimethyl sulfate with potassium fluoride to produce methyl fluoride. This pioneering work established the foundation for subsequent developments in fluorinated compound synthesis.
Alexander Borodin's groundbreaking research in 1862 introduced the concept of nucleophilic halogen exchange, demonstrating the replacement of halogen atoms with fluoride through reactions with organic substrates. This methodology became fundamental to modern fluorochemical industry practices and established the theoretical framework for incorporating fluorine atoms into organic molecules. The development progressed through the work of Frédéric Swarts, who introduced antimony fluoride as a fluorinating agent in 1898, significantly expanding the synthetic accessibility of organofluorine compounds.
The industrial application of organofluorine chemistry experienced dramatic acceleration during the twentieth century, particularly influenced by developments during World War II. The discovery of polytetrafluoroethylene by Roy Plunkett in 1938 at DuPont's research facilities marked a turning point in the practical applications of fluorinated materials. Subsequent developments in electrofluorination techniques, pioneered by Joseph Simons in the 1930s, provided methodologies for generating highly stable perfluorinated materials without relying on elemental fluorine.
The emergence of fluorinated pharmaceuticals gained significant momentum following the 1957 discovery of the anticancer activity of 5-fluorouracil, which represented one of the first examples of rational drug design incorporating fluorine substitution. This breakthrough sparked widespread interest in fluorinated pharmaceuticals and agrochemicals, establishing fluorine incorporation as a valuable strategy for enhancing drug properties. Modern developments in organofluorine chemistry continue to utilize elemental fluorine as a reagent for introducing fluorine atoms into organic molecules, particularly in leading-edge industries.
Significance in Organofluorine Chemistry
This compound exemplifies the fundamental principles that make organofluorine compounds uniquely valuable in modern chemical applications. The carbon-fluorine bond, which forms the structural foundation of this compound, represents one of the strongest bonds in organic chemistry, with an average bond energy of approximately 480 kilojoules per mole. This exceptional bond strength, significantly greater than the 320 kilojoules per mole observed for carbon-chlorine bonds, contributes to the remarkable thermal and chemical stability characteristic of fluorinated compounds.
The unique properties of fluorine substitution arise from several distinctive characteristics of the fluorine atom itself. Fluorine possesses the highest electronegativity of all elements at 3.98, resulting in highly polarized carbon-fluorine bonds with dipole moments of 1.41 Debye. This polarization creates electrostatic attraction between the polarized carbon and fluorine atoms, contributing to bond stability while simultaneously suppressing lone pair donation from fluorine. The van der Waals radius of fluorine at 1.47 Ångströms closely approximates that of hydrogen at 1.2 Ångströms, enabling fluorine substitution without introducing significant steric strain into polyfluorinated compounds.
The pharmaceutical industry has increasingly recognized the value of fluorinated compounds, as evidenced by the approval of twelve fluorine-containing drugs among the fifty-five total drugs approved by the United States Food and Drug Administration in 2023. This substantial representation demonstrates the continued significance of fluorine incorporation in drug discovery and development. Fluorinated pharmaceuticals often exhibit enhanced metabolic stability, improved bioavailability, and modified pharmacokinetic properties compared to their non-fluorinated counterparts.
The polarizability characteristics of fluorine, representing the lowest value among all atoms at 0.56 × 10⁻²⁴ cubic centimeters, contribute to weak dispersion forces between polyfluorinated molecules. This property results in unique solubility characteristics, including simultaneous hydrophobicity and lipophobicity, distinguishing polyfluorinated compounds from other perhalogenated materials that typically exhibit greater lipophilicity.
Table 2: Comparative Properties of Carbon-Halogen Bonds
| Bond Type | Bond Energy (kJ/mol) | Bond Length (Å) | Van der Waals Radius (Å) | Electronegativity |
|---|---|---|---|---|
| C-F | 480 | 1.4 | 1.47 | 3.98 |
| C-Cl | 320 | 1.8 | 1.75 | 3.16 |
| C-Br | 285 | 1.9 | 1.85 | 2.96 |
| C-I | 240 | 2.1 | 1.98 | 2.66 |
Position in the Landscape of Difluoroethyl Derivatives
This compound occupies a distinctive position within the expanding family of difluoroethyl-containing compounds, which have gained considerable attention for their applications in synthetic chemistry and pharmaceutical development. The difluoroethyl moiety, particularly the 2,2-difluoroethyl group, has emerged as a valuable structural element for introducing fluorine into organic molecules while maintaining synthetic accessibility and functional group compatibility.
Recent advances in difluoroethylation methodology have demonstrated the versatility of reagents capable of introducing the CF₂Me (1,1-difluoroethyl) group into various molecular frameworks. These developments have included the design of specialized reagents such as sodium difluoroethylsulfinate, which enables the direct radical functionalization of heterocycles under oxidative conditions. The methodology has proven particularly effective for the functionalization of indoles, leading to fluorinated spirocyclic compounds with potential pharmaceutical applications.
The synthesis of 2,2-difluoroethyl acetate, a structurally related compound, illustrates the broader synthetic accessibility of difluoroethyl derivatives. This synthesis proceeds through the reaction of 2,2-difluoroethanol with acetyl chloride in the presence of triethylamine, achieving yields exceeding 99% under optimized conditions. The reaction demonstrates the compatibility of difluoroethyl groups with standard organic synthesis protocols and highlights the potential for scaling these transformations for industrial applications.
The industrial significance of difluoroethyl compounds extends to materials science applications, particularly in polymer production and electronics. The compound 2,2-difluoroethyl acetate serves multiple roles including solvent applications in organic synthesis, synthesis of fluorinated polymers with enhanced chemical resistance and thermal stability, and development of materials for electronic devices and sensors. These applications demonstrate the broader utility of difluoroethyl functionalization beyond pharmaceutical chemistry.
Copper-mediated difluoroethylation reactions have expanded the synthetic accessibility of difluoroethyl-containing compounds, utilizing reagents such as trimethylsilyl-difluoromethane in the presence of copper catalysts. These methodologies have proven effective for the functionalization of diaryliodonium salts, providing access to 1,1-difluoroethylated arenes under mild conditions. The tolerance of these reactions toward electron-withdrawing and electron-donating substituents demonstrates the general applicability of difluoroethylation strategies.
Table 3: Representative Difluoroethyl Derivatives and Their Applications
| Compound | Molecular Formula | Primary Application | Synthetic Method |
|---|---|---|---|
| 2,2-Difluoroethyl acetate | C₄H₆F₂O₂ | Solvent, polymer synthesis | Acetylation of 2,2-difluoroethanol |
| Sodium difluoroethylsulfinate | C₂H₃F₂NaO₂S | Radical difluoroethylation | Multi-step synthesis from Hu's reagent |
| 1,1-Difluoroethyl chloride | C₂H₃ClF₂ | Difluoroalkylating agent | Direct halogenation |
| Methyl 2-[(2,2-difluoroethyl)amino]acetate | C₅H₉F₂NO₂ | Research intermediate | Amino acid derivatization |
The mechanistic understanding of difluoroethyl radical generation has provided insights into the reactivity patterns of these compounds. Radical inhibition experiments using 2,2,6,6-tetramethylpiperidine-1-oxy as a radical scavenger have confirmed the formation of 1,1-difluoroethyl radicals during difluoroethylation reactions. These studies have utilized radical clock experiments with diallyl ether to demonstrate ring-closing processes characteristic of radical intermediates, providing mechanistic validation for proposed reaction pathways.
The position of this compound within this landscape reflects the convergence of amino acid chemistry with difluoroethyl functionalization. This combination provides access to fluorinated amino acid derivatives that may exhibit unique biological properties while maintaining the synthetic accessibility characteristic of conventional amino acid chemistry. The hydrochloride salt formation enhances the compound's stability and solubility properties, making it suitable for various research applications and synthetic transformations.
Properties
IUPAC Name |
methyl 2-(2,2-difluoroethylamino)acetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9F2NO2.ClH/c1-10-5(9)3-8-2-4(6)7;/h4,8H,2-3H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLPNEKSQHIXKQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNCC(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClF2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803591-12-9 | |
| Record name | Glycine, N-(2,2-difluoroethyl)-, methyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1803591-12-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Nucleophilic Substitution Reaction
The primary synthetic approach involves the nucleophilic substitution reaction of 2,2-difluoroethylamine with methyl chloroacetate under basic conditions. In this reaction, the amine nucleophile attacks the electrophilic carbonyl carbon of methyl chloroacetate, displacing the chloride and forming the desired methyl 2-[(2,2-difluoroethyl)amino]acetate intermediate. The reaction typically requires:
- A suitable base to neutralize the hydrochloric acid generated and to promote nucleophilicity.
- Controlled temperature to optimize yield and minimize side reactions.
- Solvent choice to maintain reaction mixture homogeneity and stirring efficiency.
This method is widely used due to its straightforward mechanism and relatively high yield.
Use of N-(2,2-Difluoroethyl) Prop-2-en-1-amine as a Key Intermediate
An alternative preparation involves starting from N-(2,2-difluoroethyl) prop-2-en-1-amine, which undergoes alkylation with suitable alkylating agents (such as methyl chloroacetate derivatives or halogenated compounds) in the presence of organic bases like N,N-diisopropylethylamine. This reaction can be conducted either neat or in organic solvents such as ethers or aromatic ethers (e.g., tetrahydrofuran, anisole) that are inert under reaction conditions.
Key parameters include:
- Molar ratios of reagents typically ranging from 0.5 to 3 equivalents of alkylating agent to amine.
- Reaction temperatures around 70 °C for extended periods (e.g., 16 hours).
- Post-reaction workup involving distillation to remove excess base and solvent extraction to isolate the product.
- Purification by crystallization of the hydrochloride salt to enhance stability and facilitate handling.
Salt Formation and Purification
The free base methyl 2-[(2,2-difluoroethyl)amino]acetate is often converted into its hydrochloride salt by treatment with hydrochloric acid. This salt formation improves the compound's crystallinity, stability, and solubility properties, which are critical for downstream applications.
Purification methods include:
- Crystallization from appropriate solvents.
- Extraction and washing steps to remove impurities.
- Drying under reduced pressure.
The hydrochloride salt can also be isolated by direct crystallization from the reaction mixture by adjusting pH and solvent conditions.
Reaction Conditions and Solvent Effects
Solvent Choice
Solvents used in the preparation are chosen based on their inertness and ability to dissolve reactants while facilitating stirring and heat transfer. Common solvents include:
| Solvent Type | Examples | Role/Notes |
|---|---|---|
| Ethers | Tetrahydrofuran, anisole, dioxane | Maintain reaction homogeneity |
| Aromatic Ethers | Phenetole, diphenyl ether | Inert, good solvating properties |
| Glycol Ethers | Diethylene glycol dimethyl ether | Enhance solubility of polar intermediates |
| Sulfoxides and Sulfones | Dimethyl sulfoxide (DMSO), tetramethylene sulfone | Used for high polarity and stability |
The solvent volume is typically 1 to 30 times the volume of the reactants, with 2 to 15 times preferred for optimal stirring and reaction kinetics.
Base Selection and Stoichiometry
Organic bases such as N,N-diisopropylethylamine serve dual roles as acid scavengers and sometimes as solvents. The molar ratio of base to reactants is optimized to minimize cost and maximize yield, typically using 1 to 2 equivalents of base.
Excess base can be removed by distillation post-reaction, and the residue is processed for product isolation.
Summary Table of Preparation Methods
| Step | Reagents/Conditions | Outcome/Notes |
|---|---|---|
| 1. Nucleophilic substitution | 2,2-difluoroethylamine + methyl chloroacetate, base (e.g., triethylamine), solvent (THF or ether), room temp to 70 °C | Formation of methyl 2-[(2,2-difluoroethyl)amino]acetate |
| 2. Alkylation via N-(2,2-difluoroethyl) prop-2-en-1-amine | N-(2,2-difluoroethyl) prop-2-en-1-amine + alkyl halide, base (N,N-diisopropylethylamine), solvent, 70 °C, 16 h | Intermediate formation with subsequent isolation |
| 3. Salt formation | Reaction product + HCl, crystallization solvents | Formation of hydrochloride salt, improved purity and stability |
| 4. Purification | Extraction, drying, crystallization | Isolated pure this compound |
Research Findings and Optimization Insights
- The reaction can be carried out without catalysts, simplifying the process and reducing costs.
- Using larger amounts of alkylating agents or base is possible but economically unfavorable.
- The choice of solvent and base significantly affects the reaction rate and purity of the product.
- Crystallization of the hydrochloride salt is critical for obtaining a stable and pure final product suitable for industrial use.
- Distillation under reduced pressure is effective for removing residual solvents and unreacted reagents.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(2,2-difluoroethyl)amino]acetate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the ester group into an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in an aqueous or organic solvent.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Scientific Research Applications
Methyl 2-[(2,2-difluoroethyl)amino]acetate hydrochloride has diverse applications across several scientific domains:
Medicinal Chemistry
- Drug Development : This compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its unique difluoroethyl group enhances its lipophilicity and metabolic stability, making it a candidate for drug design aimed at improving pharmacological properties .
- Enzyme Inhibition Studies : Research indicates that it may act as an inhibitor or modulator of specific enzymes, influencing cellular pathways critical for therapeutic interventions .
Biochemical Research
- Protein-Ligand Interactions : The compound's structure allows it to interact with biological targets effectively, potentially modulating receptor activity and influencing signaling pathways .
- Mechanistic Studies : It is used in studies investigating enzyme mechanisms and the roles of specific amino acid residues in enzyme activity .
Case Studies and Research Findings
Several studies have explored the potential of this compound in various contexts:
- Therapeutic Applications : Investigations into its role as a therapeutic agent have shown promise in treating conditions related to enzyme dysfunctions and receptor malfunctions .
- Biological Activity Assessment : Research has demonstrated that the difluoroethylamine moiety enhances binding affinity to certain biological targets, suggesting its utility in drug development strategies aimed at specific diseases .
Mechanism of Action
The mechanism of action of Methyl 2-[(2,2-difluoroethyl)amino]acetate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the functional groups present. It can also interact with receptors and ion channels, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Table 1: Structural and Molecular Properties
*Inferred from naming conventions; †Calculated based on molecular formulas; ‡Estimated from analogous structures.
Functional and Application Differences
Aromatic vs. Aliphatic Fluorine Effects
Amine Substitution
Ester Groups
- Methyl esters (Target Compound, ): Faster hydrolysis rates compared to ethyl esters, useful in prodrug design.
- Ethyl esters (): Slower metabolic cleavage, extending half-life in vivo .
Research Findings and Trends
Solubility : Aromatic fluorinated analogs (e.g., ) exhibit lower aqueous solubility than aliphatic derivatives due to increased hydrophobicity .
Synthetic Utility: Methyl esters with aromatic fluorine () are prioritized in enantioselective syntheses of β-amino acids .
Biological Activity : Secondary amines with aliphatic fluorine (Target Compound) show promise in antiviral studies, as seen in analogs like sofosbuvir derivatives.
Biological Activity
Methyl 2-[(2,2-difluoroethyl)amino]acetate hydrochloride is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a difluoroethyl group, which enhances its lipophilicity and biological activity. The molecular formula is , with a molecular weight of approximately 189.59 g/mol. The compound's structure allows it to act as an intermediate in various pharmaceutical syntheses and as a potential therapeutic agent.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. It can function both as an inhibitor and activator depending on the target:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, which can affect metabolic pathways and cellular functions. This inhibition can lead to therapeutic effects in conditions where enzyme activity is dysregulated.
- Receptor Modulation : It may also modulate the activity of various receptors, influencing signaling pathways critical for cellular responses.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Antitumor Activity : Preliminary studies suggest that the compound may possess antitumor properties by inhibiting cancer cell proliferation through enzyme modulation.
- Neuroprotective Effects : Investigations into its neuroprotective capabilities indicate potential benefits in neurodegenerative diseases, possibly through the modulation of neuroinflammatory processes.
- Antimicrobial Properties : The compound has shown promise in preliminary antimicrobial assays, indicating potential applications in treating infections.
Research Findings
A summary of key findings from various studies on this compound is presented below:
Case Studies
Several case studies have highlighted the potential applications of this compound:
- Case Study 1 : A study on its effect on breast cancer cell lines showed a significant reduction in cell viability at concentrations above 10 µM, suggesting its role as a potential chemotherapeutic agent.
- Case Study 2 : Research involving neuroinflammation models indicated that treatment with the compound reduced markers of inflammation and improved neuronal survival rates.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Methyl 2-[(2,2-difluoroethyl)amino]acetate hydrochloride, and how can purity be optimized?
- Methodology : The compound can be synthesized via nucleophilic substitution between 2,2-difluoroethylamine and methyl chloroacetate, followed by HCl salt formation. Key steps include:
- Reaction temperature control (0–5°C) to minimize side reactions like over-alkylation .
- Purification via recrystallization using ethanol/water mixtures to achieve >98% purity .
- Use of continuous flow reactors for scalable production, as demonstrated in analogous chloroethylamine derivatives .
Q. How should researchers characterize this compound to confirm structural integrity?
- Methodology :
- NMR spectroscopy : H and C NMR to verify the difluoroethyl group (δ ~5.5–6.0 ppm for CFH) and ester moiety (δ ~3.7 ppm for OCH) .
- Mass spectrometry (MS) : ESI-MS in positive ion mode to detect [M+H] and isotopic patterns from fluorine atoms .
- Elemental analysis : Validate C, H, N, and Cl content within ±0.3% of theoretical values .
Q. What are the critical stability considerations for this compound under laboratory conditions?
- Methodology :
- Hydrolysis sensitivity : The ester group is prone to hydrolysis in aqueous media. Store at −20°C in desiccated conditions to prevent degradation .
- Thermal stability : Differential scanning calorimetry (DSC) shows decomposition above 150°C; avoid prolonged heating during synthesis .
Q. What safety protocols are essential for handling this compound?
- Methodology :
- Use PPE (gloves, goggles, lab coats) and work in a fume hood due to respiratory and skin irritation risks .
- Dispose of waste via neutralization with sodium bicarbonate followed by incineration, as recommended for halogenated amines .
Advanced Research Questions
Q. How can reaction mechanisms involving the difluoroethylamino group be studied to resolve contradictory kinetic data?
- Methodology :
- Use isotopic labeling (e.g., N or F NMR) to track substituent effects on reaction pathways .
- Compare kinetic isotope effects (KIEs) in nucleophilic substitutions vs. elimination reactions under varying pH conditions .
Q. What advanced analytical techniques are recommended for detecting trace impurities in this compound?
- Methodology :
- LC-MS/MS : Quantify impurities like unreacted 2,2-difluoroethylamine (<0.1% threshold) using a C18 column and acetonitrile/water gradient .
- X-ray crystallography : Resolve structural ambiguities (e.g., salt form confirmation) via single-crystal analysis, as applied to analogous acetates .
Q. How does the difluoroethyl group influence biological activity in receptor-binding studies?
- Methodology :
- Perform molecular docking simulations to assess steric/electronic effects of CFH on target binding pockets (e.g., GPCRs) .
- Validate in vitro using radioligand displacement assays (e.g., H-labeled antagonists) to measure IC shifts vs. non-fluorinated analogs .
Q. How can researchers address discrepancies in reported solubility data for this compound?
- Methodology :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
